molecular formula C23H27N3O2 B5523874 N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide

N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide

Cat. No. B5523874
M. Wt: 377.5 g/mol
InChI Key: WYDZHDDGXIAGIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide often involves multi-step chemical processes designed to incorporate the imidazo[1,2-a]pyridine core alongside various substituents that modulate its biological activity. For instance, the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives exhibit considerable antimycobacterial activity, demonstrating the versatility of this chemical scaffold in generating potent bioactive molecules (Lv et al., 2017). Similarly, the synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties as new anti-TB agents showcases the adaptability of this framework for targeting specific biological targets (Li et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their interaction with biological targets. Crystal structure and Density Functional Theory (DFT) studies provide insights into the conformational preferences and electronic properties of these molecules, which in turn influence their biological activity. For example, the crystal structure analysis of 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide offers a detailed view of the molecular geometry and potential interaction sites for biological activity (Qin et al., 2019).

Chemical Reactions and Properties

The reactivity of N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide derivatives towards various reagents and conditions highlights their chemical versatility. This reactivity is essential for the functionalization of the molecule, enabling the introduction of pharmacophoric elements that enhance its therapeutic potential. Experimental and theoretical studies on functionalization reactions of related compounds elucidate the mechanisms underlying these transformations and their implications for compound stability and activity (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their formulation and delivery as therapeutic agents. These properties are influenced by the compound's molecular structure and the nature of its substituents. Research on the synthesis, crystal structure, and DFT study of related compounds provides valuable data on these aspects, facilitating the optimization of these molecules for biological applications (Qin et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under physiological conditions, and interaction with biological macromolecules, are critical for the efficacy and safety of these compounds as potential therapeutic agents. Studies focused on the synthesis and evaluation of the biological activity of substituted imidazo[1,2-a]pyridine derivatives offer insights into these properties, guiding the development of more effective and safer drugs (Jadhav et al., 2016).

Scientific Research Applications

Antimycobacterial Activity

Several studies have been conducted to design and synthesize novel derivatives of imidazo[1,2-a]pyridine-3-carboxamide with significant antimycobacterial properties. For instance, compounds bearing a variety of linkers based on the structure of IMB-1402 have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains. Specifically, derivatives such as 2,6-dimethyl-N-[2-(phenylamino)ethyl] imidazo[1,2-a]pyridines with an electron-donating group on the benzene ring have demonstrated potent scaffold properties, with compounds 26g and 26h exhibiting significant antimycobacterial activity (MIC: 0.041-2.64 μM) against MTB strains, along with acceptable safety indices (SI values of 4395 and 1405, respectively) (Lv et al., 2017). Furthermore, a series bearing an N-(2-phenoxyethyl) moiety has been synthesized, displaying excellent in vitro activity against the drug-susceptible H37Rv strain and clinically isolated multidrug-resistant Mycobacterium tuberculosis strains, with compound 10j showcasing promising safety and pharmacokinetic properties (Wu et al., 2016).

Antituberculosis Agents

Another avenue of research has focused on the development of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as new antituberculosis agents. A variety of these compounds have shown excellent in vitro activity against both drug-sensitive MTB strain H37Rv and multidrug-resistant MTB clinical isolates. This highlights the compound's potential as a new direction for the development of antituberculosis treatments, with several 2,6-dimethyl imidazo[1,2-a]pyridine carboxamides demonstrating significant activity, thereby opening pathways for further development (Li et al., 2020).

Synthesis and Biological Evaluation

In the realm of synthesis and biological evaluation, new derivatives of imidazo[1,2-a]pyridine have been explored for their potential as anticancer, anti-5-lipoxygenase agents, and antimicrobial activities. For instance, novel series of compounds have been synthesized and evaluated for their activity against cancer cell lines and their ability to inhibit 5-lipoxygenase, showcasing the chemical versatility and therapeutic potential of derivatives of imidazo[1,2-a]pyridine (Rahmouni et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

Without specific data, it’s difficult to provide detailed information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity if it’s intended for use as a drug .

properties

IUPAC Name

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-22(2)17-23(11-15-28-22,19-6-4-3-5-7-19)10-12-25-21(27)18-8-9-20-24-13-14-26(20)16-18/h3-9,13-14,16H,10-12,15,17H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDZHDDGXIAGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(CCNC(=O)C2=CN3C=CN=C3C=C2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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